molecular formula C18H14N2O6 B7693838 (2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate

(2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate

Cat. No.: B7693838
M. Wt: 354.3 g/mol
InChI Key: GBFHYNNHPASVEH-UHFFFAOYSA-N
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Description

“(2-hydroxy-6-methoxyquinolin-3-yl)methyl 4-nitrobenzoate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a methoxy group, a hydroxy group, and a nitrobenzoate group . These functional groups would significantly influence the compound’s chemical behavior.


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution. The hydroxy and methoxy groups on the quinoline ring could potentially engage in a variety of reactions, including ether formation, esterification, and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity, influencing its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

Properties

IUPAC Name

(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-25-15-6-7-16-12(9-15)8-13(17(21)19-16)10-26-18(22)11-2-4-14(5-3-11)20(23)24/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFHYNNHPASVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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